rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid
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Overview
Description
Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid: is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.2 g/mol . This compound is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid typically involves the following steps:
Formation of the oxane ring: The oxane ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the hydroxy group: The hydroxy group is introduced via a hydroxylation reaction.
Addition of the prop-2-en-1-yl group: This step involves the alkylation of the oxane ring with prop-2-en-1-yl halide.
Acetylation: The final step involves the acetylation of the compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the oxane ring play crucial roles in its binding to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Rac-2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]acetic acid can be compared with other similar compounds, such as:
2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
2-[(2R,4S,6R)-4-hydroxy-6-(prop-2-en-1-yl)oxan-2-yl]butanoic acid: Similar structure but with a butanoic acid group instead of an acetic acid group.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
CAS No. |
2763584-37-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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